N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Properties
- Antibacterial Activity : Novel analogs of benzo[d]thiazole, including ones similar to the compound , have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
- Antifungal Agents : Synthesis of new derivatives with a benzo[d]thiazole structure has indicated potential as antifungal agents (Narayana et al., 2004).
Anticancer Research
- Breast Cancer : Certain derivatives of benzo[d]thiazole, like those related to the compound , have shown effects in inhibiting breast tumor metastasis (Wang et al., 2011).
- Prostate and Liver Cancer : Compounds with a benzo[d]thiazole structure have shown significant cytotoxicity against prostate and liver cancer cell lines (Nam et al., 2010).
Antidepressant-like Effects
- 5-HT3 Receptor Antagonism : A derivative, N-(benzo[d] thiazol-2-yl)-3-ethoxyquinoxalin-2-carboxamide 6k, has been studied for its antidepressant-like effects in rodent behavioral tests, indicating potential application in mental health (Kurhe et al., 2014).
Other Applications
- Chemical Sensors : Coumarin benzothiazole derivatives have been used as chemosensors for detecting cyanide anions (Wang et al., 2015).
- Synthetic Pathways : Research has been conducted into efficient synthesis methods for hydroxy-substituted aminobenzo[d]thiazole derivatives, which are valuable in drug discovery (Durcik et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have shown potent antitumor activities against hela, a549, and mcf-7 cell lines . Therefore, it’s plausible that this compound may also target cancer cells.
Biochemical Pathways
Based on the observed effects on cell cycle arrest and apoptosis, it can be inferred that the compound likely affects pathways related to cell growth and division .
Pharmacokinetics
The compound’s potential as an antitumor agent suggests that it may have favorable pharmacokinetic properties that allow it to reach its target cells and exert its effects .
Result of Action
The compound’s action results in potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This suggests that the compound has a strong antitumor effect, potentially making it a promising candidate for further development as an antitumor agent.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-13(11-5-6-14-15(9-11)24-10-23-14)7-8-19-17(22)18-20-12-3-1-2-4-16(12)25-18/h1-6,9,13,21H,7-8,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHXWXMQXCYKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.